molecular formula C21H30O2 B3362618 3beta-Hydroxytibolone CAS No. 100239-45-0

3beta-Hydroxytibolone

Cat. No.: B3362618
CAS No.: 100239-45-0
M. Wt: 314.5 g/mol
InChI Key: YLEUWNOTNJZCBN-XAAPQAIWSA-N
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Description

3beta-Hydroxytibolone is a metabolite of tibolone, a synthetic steroid hormone used primarily in hormone replacement therapy for postmenopausal women. Tibolone itself is known for its tissue-selective effects, which are mediated through its conversion into three active metabolites: 3alpha-hydroxytibolone, this compound, and the Delta4-isomer. Among these, this compound exhibits estrogenic activity, contributing to the overall therapeutic effects of tibolone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxytibolone involves the reduction of tibolone. This reduction is catalyzed by the aldo-keto reductase enzymes, specifically AKR1C1 and AKR1C2, in the human liver. The reaction conditions typically involve the use of specific inhibitors to control the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of recombinant human cytosolic aldo-keto reductases to ensure efficient conversion of tibolone to this compound. The reaction is carried out in controlled environments to maintain the desired stereochemistry and yield .

Chemical Reactions Analysis

Types of Reactions: 3beta-Hydroxytibolone undergoes several types of chemical reactions, including:

    Oxidation: Conversion to more polar metabolites.

    Reduction: Formation from tibolone.

    Substitution: Limited due to the stability of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Catalyzed by liver enzymes, often in the presence of cofactors.

    Reduction: Catalyzed by aldo-keto reductase enzymes, with specific inhibitors to control the reaction.

Major Products Formed:

Scientific Research Applications

3beta-Hydroxytibolone has several scientific research applications:

Mechanism of Action

3beta-Hydroxytibolone exerts its effects primarily through its estrogenic activity. Upon ingestion, tibolone is metabolized into this compound, which then binds to estrogen receptors in various tissues. This binding activates estrogenic pathways, leading to the regulation of gene expression and subsequent physiological effects. The specific tissue-selective effects are due to the differential expression of enzymes and receptors in various tissues .

Comparison with Similar Compounds

    3alpha-Hydroxytibolone: Another metabolite of tibolone with estrogenic activity.

    Delta4-Isomer: A metabolite with progestogenic and androgenic properties.

Comparison:

Properties

IUPAC Name

(3S,7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15+,17-,18+,19-,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEUWNOTNJZCBN-XAAPQAIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CC[C@@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315930
Record name 3beta-Hydroxytibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100239-45-0
Record name 3β-Hydroxytibolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100239-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxytibolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100239450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3beta-Hydroxytibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.-HYDROXYTIBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEP8IU9GMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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